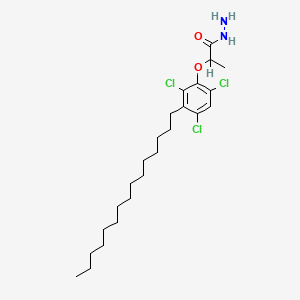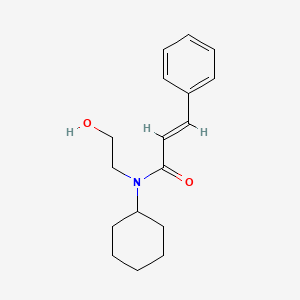
N-Cyclohexyl-N-(2-hydroxyethyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-N-(2-hydroxyethyl)cinnamamide is a compound that belongs to the class of cinnamamides. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound consists of a cinnamamide backbone with a cyclohexyl group and a hydroxyethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyclohexyl-N-(2-hydroxyethyl)cinnamamide can be synthesized through a multi-step process. One common method involves the reaction of cinnamoyl chloride with N-cyclohexyl-N-(2-hydroxyethyl)amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N-(2-hydroxyethyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of N-Cyclohexyl-N-(2-oxoethyl)cinnamamide.
Reduction: Formation of N-Cyclohexyl-N-(2-hydroxyethyl)phenethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of photo-responsive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-(2-hydroxyethyl)cinnamamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-Cyclohexyl-N-(2-hydroxyethyl)cinnamamide can be compared with other cinnamamide derivatives, such as:
N-(2-hydroxyethyl)cinnamamide: Lacks the cyclohexyl group, which may affect its biological activity and chemical properties.
N-Cyclohexylcinnamamide: Lacks the hydroxyethyl group, which may influence its solubility and reactivity.
N-(2-hydroxyethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide: Contains additional functional groups that may enhance its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
CAS No. |
43196-37-8 |
|---|---|
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
(E)-N-cyclohexyl-N-(2-hydroxyethyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H23NO2/c19-14-13-18(16-9-5-2-6-10-16)17(20)12-11-15-7-3-1-4-8-15/h1,3-4,7-8,11-12,16,19H,2,5-6,9-10,13-14H2/b12-11+ |
InChI Key |
WRWJOKRHWDMRMM-VAWYXSNFSA-N |
Isomeric SMILES |
C1CCC(CC1)N(CCO)C(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(CC1)N(CCO)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



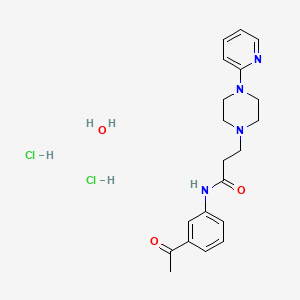
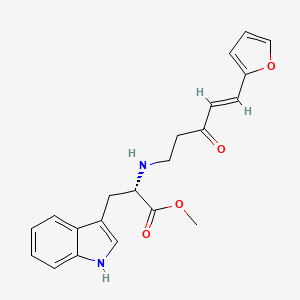
![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
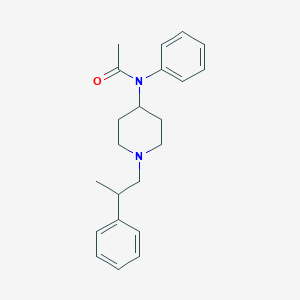
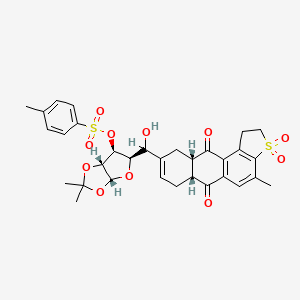
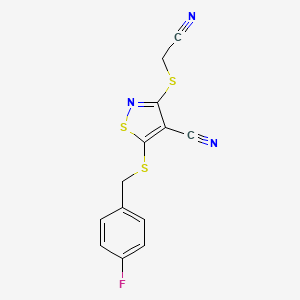
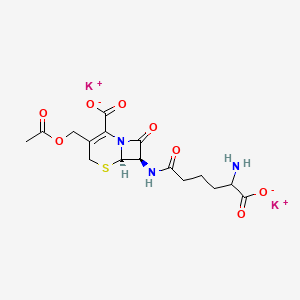
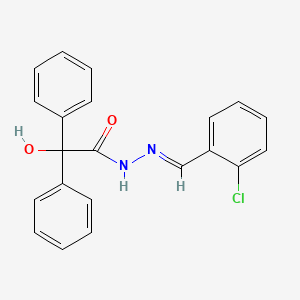
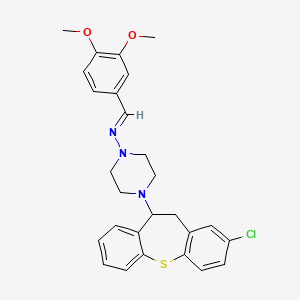
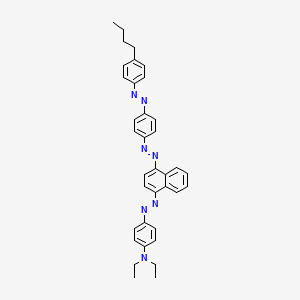
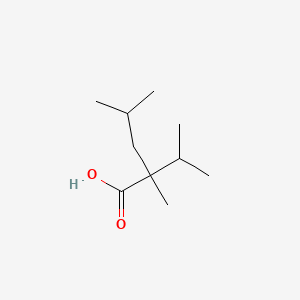
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-propoxyethyl)benzimidazole](/img/structure/B15189214.png)
